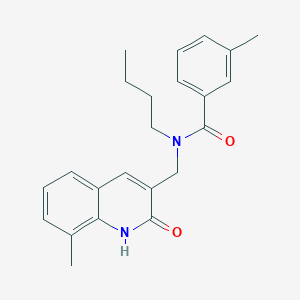
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. BMH-21 is a member of the benzamide family of compounds and has been found to inhibit the growth of cancer cells by targeting the DNA binding protein HMGB1.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of the HMGB1 protein, which is a DNA binding protein that is overexpressed in many different types of cancer cells. By targeting the HMGB1 protein, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is able to inhibit the growth of cancer cells and induce cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide have been investigated in several studies. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to induce apoptosis, or programmed cell death, in breast cancer cells. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the migration and invasion of lung cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has been shown to be effective in inhibiting the growth of several different types of cancer cells. However, one limitation of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of research could be to investigate the safety and efficacy of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in clinical trials. Another area of research could be to investigate the potential of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other cancer therapeutic agents. Additionally, further research could be done to investigate the mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide and to identify other potential targets for cancer therapy.
Synthesis Methods
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide is a multi-step process that involves the reaction of several different reagents. The first step in the synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with butylamine to form N-butyl-3-methylbenzamide. The second step involves the reaction of N-butyl-3-methylbenzamide with 2-hydroxy-8-methylquinoline to form N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Scientific Research Applications
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide has been the subject of several scientific studies that have investigated its potential as a cancer therapeutic agent. In one study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of breast cancer cells by inducing cell death. In another study, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methylbenzamide was found to inhibit the growth of lung cancer cells by targeting the HMGB1 protein.
properties
IUPAC Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-12-25(23(27)19-11-6-8-16(2)13-19)15-20-14-18-10-7-9-17(3)21(18)24-22(20)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSVXKWETZCFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

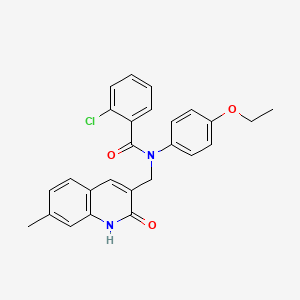

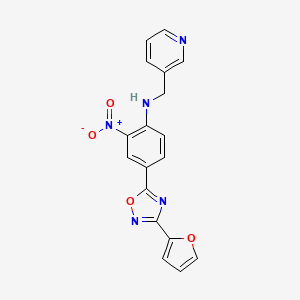

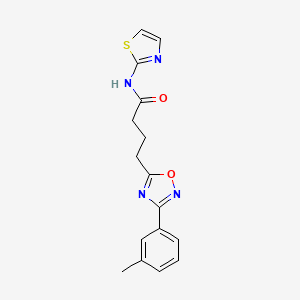
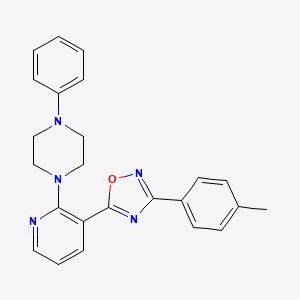
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)
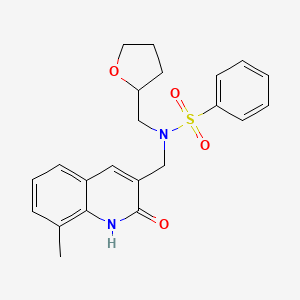
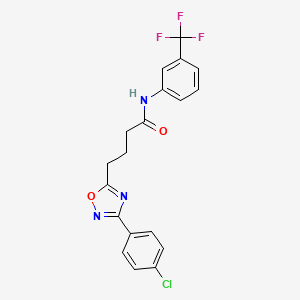
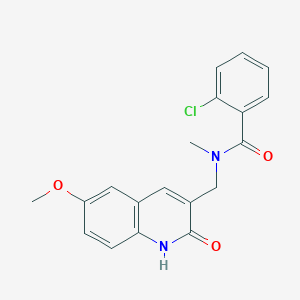

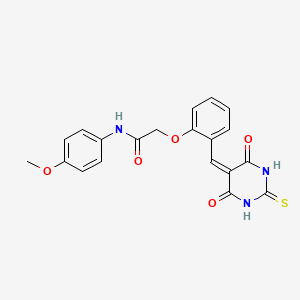
![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)